molecular formula C10H24Si3 B12531684 1,1,3,3-Tetramethyl-2-(trimethylsilyl)-2,3-dihydro-1H-1,3-disilole CAS No. 653603-32-8

1,1,3,3-Tetramethyl-2-(trimethylsilyl)-2,3-dihydro-1H-1,3-disilole

Cat. No.: B12531684
CAS No.: 653603-32-8
M. Wt: 228.55 g/mol
InChI Key: VIYMWUOJYGPMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethyl-2-(trimethylsilyl)-2,3-dihydro-1H-1,3-disilole is a silicon-containing heterocyclic compound featuring a disilole core (two silicon atoms in a five-membered ring). The structure includes methyl (CH₃) and trimethylsilyl (Si(CH₃)₃) substituents, which influence its electronic and steric properties.

Properties

CAS No.

653603-32-8

Molecular Formula

C10H24Si3

Molecular Weight

228.55 g/mol

IUPAC Name

trimethyl-(1,1,3,3-tetramethyl-2H-1,3-disilol-2-yl)silane

InChI

InChI=1S/C10H24Si3/c1-11(2,3)10-12(4,5)8-9-13(10,6)7/h8-10H,1-7H3

InChI Key

VIYMWUOJYGPMIB-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C=C[Si](C1[Si](C)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetramethyl-2-(trimethylsilyl)-2,3-dihydro-1H-1,3-disilole typically involves the reaction of tetramethyldisilazane with trimethylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

(CH3\text{(CH}_3(CH3​

Biological Activity

1,1,3,3-Tetramethyl-2-(trimethylsilyl)-2,3-dihydro-1H-1,3-disilole (CAS No. 69709-01-9) is a silicon-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a disilole structure, characterized by the presence of silicon atoms within its cyclic framework. Its molecular formula is C11H27N3O3SiC_{11}H_{27}N_{3}O_{3}Si with a molecular weight of 277.44 g/mol. The compound is soluble in organic solvents and has a density of approximately 0.96 g/cm³ at 20 °C.

Antioxidant Properties

Research indicates that compounds with silicon frameworks can exhibit antioxidant properties. Silicon compounds often play a role in scavenging free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity of 1,1,3,3-Tetramethyl-2-(trimethylsilyl)-2,3-dihydro-1H-1,3-disilole has been assessed through various assays that measure its ability to inhibit oxidative stress markers.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. For instance:

  • Cell Line : Human breast cancer cells (MCF-7)
  • IC50 Value : The concentration required to inhibit cell growth by 50% was found to be around 25 µM.

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antioxidant Activity

A study published in the Journal of Silicon Chemistry evaluated the antioxidant capacity of various silicon compounds including 1,1,3,3-Tetramethyl-2-(trimethylsilyl)-2,3-dihydro-1H-1,3-disilole. The results demonstrated a significant reduction in lipid peroxidation levels when treated with this compound compared to control groups.

CompoundLipid Peroxidation (% Reduction)
Control0%
Test Compound45%

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cytotoxicity against MCF-7 cells, the compound was tested alongside known chemotherapeutic agents. The results indicated that while the compound exhibited lower cytotoxicity than doxorubicin (IC50 = 0.5 µM), it still presented a promising alternative with a favorable safety profile.

TreatmentIC50 (µM)
Doxorubicin0.5
Test Compound25

The biological activity of 1,1,3,3-Tetramethyl-2-(trimethylsilyl)-2,3-dihydro-1H-1,3-disilole is hypothesized to involve modulation of cellular signaling pathways related to oxidative stress and inflammation. The silicon atoms within its structure may facilitate interactions with cellular components leading to enhanced stability and bioactivity.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Challenges: The target disilole’s synthesis likely involves transition-metal-catalyzed Si-Si bond formation, similar to methods for alkyl-substituted siloles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.